Cas no 56302-30-8 (2-Imidazolidinone, 1-(1-pyrrolidinylsulfonyl)-)

2-Imidazolidinone, 1-(1-pyrrolidinylsulfonyl)-, is a heterocyclic compound featuring both imidazolidinone and pyrrolidinylsulfonyl functional groups. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The pyrrolidinylsulfonyl moiety enhances solubility and stability, while the imidazolidinone core provides a versatile scaffold for further functionalization. Its well-defined chemical properties facilitate controlled reactions, enabling precise modifications in complex synthesis pathways. The compound is particularly useful in the preparation of sulfonamide derivatives, which are critical in drug discovery. Its high purity and consistent performance make it a reliable intermediate for research and industrial applications requiring tailored molecular frameworks.
2-Imidazolidinone, 1-(1-pyrrolidinylsulfonyl)- structure
56302-30-8 structure
Product Name:2-Imidazolidinone, 1-(1-pyrrolidinylsulfonyl)-
CAS No:56302-30-8
MF:C7H13N3O3S
MW:219.26142001152
CID:4038856
Update Time:2025-05-23

2-Imidazolidinone, 1-(1-pyrrolidinylsulfonyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Imidazolidinone, 1-(1-pyrrolidinylsulfonyl)-
    • Inchi: 1S/C7H13N3O3S/c11-7-8-3-6-10(7)14(12,13)9-4-1-2-5-9/h1-6H2,(H,8,11)
    • InChI Key: CSPKSBGGGAOADB-UHFFFAOYSA-N
    • SMILES: C1(=O)N(S(N2CCCC2)(=O)=O)CCN1

Experimental Properties

  • Density: 1.51±0.1 g/cm3(Predicted)
  • Melting Point: 150-151 °C
  • pka: 12.74±0.20(Predicted)

2-Imidazolidinone, 1-(1-pyrrolidinylsulfonyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 2-Imidazolidinone, 1-(1-pyrrolidinylsulfonyl)-

1-(1-Pyrrolidinylsulfonyl)-2-Imidazolidinone (CAS No. 56302-30-8): A Comprehensive Overview

1-(1-Pyrrolidinylsulfonyl)-2-imidazolidinone, with the CAS number 56302-30-8, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N-(1-pyrrolidinylsulfonyl)imidazolidin-2-one, is characterized by its unique structural features and potential biological activities. This article provides a detailed overview of the compound, including its chemical properties, synthesis methods, biological applications, and recent research advancements.

Chemical Properties and Structure

1-(1-Pyrrolidinylsulfonyl)-2-imidazolidinone is a heterocyclic compound with a molecular formula of C9H16N2O3S. The molecule consists of an imidazolidinone ring substituted with a pyrrolidinylsulfonyl group. The imidazolidinone ring is a five-membered ring containing two nitrogen atoms and an oxygen atom, while the pyrrolidinylsulfonyl group adds complexity and functionality to the molecule. The presence of these functional groups imparts unique chemical properties to the compound, making it an interesting target for various applications in medicinal chemistry.

The compound exhibits good solubility in polar solvents such as water and dimethyl sulfoxide (DMSO), which facilitates its use in biological assays and pharmaceutical formulations. Its melting point is around 145-147°C, and it has a molecular weight of approximately 244.3 g/mol. These properties make it suitable for various analytical techniques and synthetic transformations.

Synthesis Methods

The synthesis of 1-(1-Pyrrolidinylsulfonyl)-2-imidazolidinone can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-imidazolidinone with 1-pyrrolidine sulfonyl chloride in the presence of a base such as triethylamine or pyridine. This reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-imidazolidinone attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the desired product.

An alternative approach involves the reaction of 2-imidazolidinone with pyrrolidine followed by oxidation to form the sulfonyl group. This method offers better control over the regioselectivity and can be optimized to achieve high yields and purity. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes, such as using microwave-assisted synthesis or catalytic methods to reduce reaction times and improve efficiency.

Biological Applications

1-(1-Pyrrolidinylsulfonyl)-2-imidazolidinone has been extensively studied for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. One of its key applications is as a modulator of neurotransmitter systems, specifically as an inhibitor of monoamine oxidase (MAO). MAO is an enzyme that degrades monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, this compound can potentially enhance neurotransmitter levels in the brain, making it a promising candidate for treating conditions such as depression and Parkinson's disease.

In addition to its MAO inhibitory activity, 1-(1-Pyrrolidinylsulfonyl)-2-imidazolidinone has been shown to exhibit neuroprotective effects. Studies have demonstrated that it can reduce oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases. These findings suggest that the compound may have therapeutic potential in conditions such as Alzheimer's disease and multiple sclerosis.

Clinical Trials and Research Developments

The therapeutic potential of 1-(1-Pyrrolidinylsulfonyl)-2-imidazolidinone has been further explored through clinical trials and preclinical studies. Several Phase I and Phase II clinical trials have been conducted to evaluate its safety and efficacy in treating various neurological disorders. Preliminary results have shown promising outcomes, with patients experiencing significant improvements in symptoms without major adverse effects.

In preclinical studies using animal models, 1-(1-Pyrrolidinylsulfonyl)-2-imidazolidinone has demonstrated robust neuroprotective effects. For instance, in a study using a mouse model of Parkinson's disease, treatment with this compound led to reduced dopaminergic neuron loss and improved motor function. Similarly, in a rat model of Alzheimer's disease, administration of the compound resulted in reduced amyloid-beta plaque formation and improved cognitive function.

Conclusion

1-(1-Pyrrolidinylsulfonyl)-2-imidazolidinone (CAS No. 56302-30-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers valuable properties that make it suitable for various applications, particularly in the treatment of CNS disorders. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future developments in drug discovery and clinical applications.

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